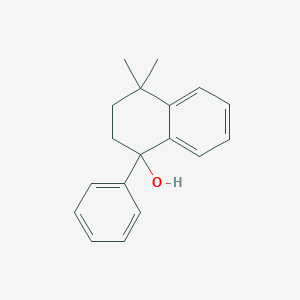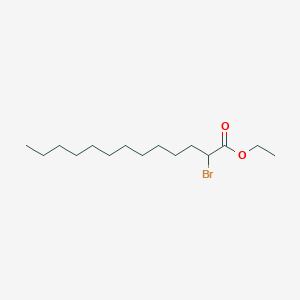
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane is a fluorinated organic compound. Its unique structure, featuring multiple fluorine atoms, makes it an interesting subject for various scientific studies and industrial applications. The presence of both chlorine and fluorine atoms in the cyclopropane ring contributes to its distinct chemical properties.
準備方法
The synthesis of 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane typically involves multiple steps, starting from simpler organic compounds. One common method involves the reaction of a suitable cyclopropane precursor with chlorinating and fluorinating agents under controlled conditions. Industrial production may utilize continuous flow reactors to ensure consistent quality and yield. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product.
化学反応の分析
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The cyclopropane ring can participate in addition reactions, leading to ring-opening and formation of new compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions.
科学的研究の応用
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance binding affinity to specific enzymes or receptors. The compound may also influence cellular pathways by altering membrane fluidity or affecting ion channels.
類似化合物との比較
Similar compounds include:
1-Chloro-2-(difluoromethoxy)ethane: Shares the difluoromethoxy group but differs in the overall structure.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another fluorinated compound with different applications.
1-Chloro-2-(difluoromethoxy)-1,1,2-trifluoroethane: Similar in having multiple fluorine atoms but varies in the arrangement and number of fluorine atoms.
The uniqueness of 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane lies in its specific arrangement of chlorine and fluorine atoms on the cyclopropane ring, which imparts distinct chemical and physical properties.
特性
CAS番号 |
58707-62-3 |
|---|---|
分子式 |
C4HClF6O |
分子量 |
214.49 g/mol |
IUPAC名 |
1-chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HClF6O/c5-2(8)3(9,10)4(2,11)12-1(6)7/h1H |
InChIキー |
USUFOWBQLOROAG-UHFFFAOYSA-N |
正規SMILES |
C(OC1(C(C1(F)Cl)(F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)




![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)



![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
